Alfentanil-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

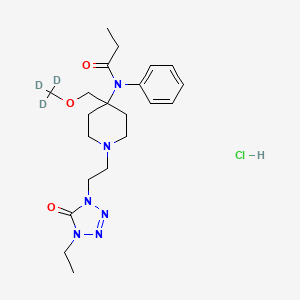

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H33ClN6O3 |

|---|---|

Molecular Weight |

456.0 g/mol |

IUPAC Name |

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3; |

InChI Key |

AQORHZJDCHLLJN-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl |

Origin of Product |

United States |

Rationale for Deuterium Labeling in Pharmaceutical Research

Deuterium (B1214612) labeling is a chemical modification wherein one or more hydrogen atoms in a drug molecule are replaced by deuterium atoms. archive.org This seemingly minor change, the addition of a neutron, can have a profound impact on the compound's pharmacokinetic properties. oup.com The primary rationale for this substitution lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. archive.org Consequently, the C-D bond is more resistant to cleavage, particularly in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) system. upf.edu

This enhanced metabolic stability can lead to several advantageous outcomes in drug design:

Reduced Rate of Metabolism: By replacing hydrogen atoms at known sites of metabolic attack ("soft spots"), the rate of drug metabolism can be slowed. acs.org

Altered Metabolic Pathways: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile. wvu.eduplos.org

Increased Oral Bioavailability: For drugs that undergo significant first-pass metabolism in the liver and gut wall, deuterium substitution can decrease this effect, thereby increasing the amount of active drug that reaches systemic circulation after oral administration. oup.com

It is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. upf.edu

Strategic Importance of Stable Isotope Labeled Analogs in Drug Discovery and Development

Beyond the therapeutic potential of deuterated drugs themselves, stable isotope-labeled (SIL) compounds, such as Alfentanil-d3 Hydrochloride, play a critical role as research tools, particularly in bioanalytical chemistry. Their primary application is as internal standards (IS) in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govanapharmbioanalytics.comresearchgate.net

The use of a SIL IS is considered the gold standard for quantitative bioanalysis for several reasons:

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification. oup.com Because a SIL IS has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction. researchgate.net

Compensation for Sample Preparation Variability: A SIL IS is added to the biological sample at the beginning of the extraction process. It accounts for any variability or loss of the analyte during extraction and sample handling, improving the accuracy and reproducibility of the method. anapharmbioanalytics.com

Improved Precision and Accuracy: By co-eluting with the analyte in liquid chromatography and being detected simultaneously by the mass spectrometer, the SIL IS provides a reliable reference for quantification, leading to highly precise and accurate measurements of drug and metabolite concentrations. anapharmbioanalytics.commarshall.edu

The use of deuterated standards like this compound is therefore fundamental to obtaining the high-quality pharmacokinetic data required for regulatory submissions and for making informed decisions throughout the drug development process. fda.gov

Overview of Alfentanil As a Pharmacological Agent

Alfentanil is a potent, short-acting synthetic opioid analgesic, structurally related to fentanyl. plos.orgnih.gov It is used in clinical settings as an adjunct to anesthesia during surgical procedures and as a primary anesthetic agent. duke.eduuq.edu.au Its mechanism of action involves binding predominantly to the mu-opioid receptor in the central nervous system, which modulates the perception of pain. uq.edu.autdl.org

Key pharmacological characteristics of alfentanil include a rapid onset and a short duration of action. nih.govresearchgate.net It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. plos.org This metabolic pathway is a critical determinant of the drug's clearance from the body and contributes to significant interindividual variability in its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂N₆O₃ | duke.edu |

| Molecular Weight | 416.5 g/mol | duke.edu |

| Onset of Action | Rapid | researchgate.net |

| Duration of Action | Short | researchgate.net |

| Protein Binding | ~92% | plos.org |

| Volume of Distribution | 0.4 to 1 L/kg | plos.org |

| Elimination Half-Life | 1.5 to 1.8 hours | plos.org |

| Primary Metabolic Enzyme | CYP3A4 | plos.org |

Academic Research Context of Alfentanil D3 Hydrochloride

Chemical Synthesis Pathways for Deuterated Alfentanil

The synthesis of this compound generally follows the established synthetic routes for Alfentanil, with the key difference being the introduction of deuterium (B1214612) atoms at a specific stage. The most common and efficient strategy involves the use of a deuterated reagent in the final step of the synthesis to avoid isotopic scrambling and maximize incorporation efficiency.

A widely recognized pathway for the synthesis of Alfentanil involves the acylation of the precursor amine, N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}. google.com To produce Alfentanil-d3, this final step is modified by using a deuterated acylating agent.

Step 1: Formation of the piperidine (B6355638) ring system. This typically starts from a suitable precursor like N-carbethoxy-4-piperidone.

Step 2: Introduction of the anilino and methoxymethyl groups. This involves a series of reactions to build the core structure of the molecule.

Step 3: Attachment of the tetrazole ethyl side chain. The piperidine intermediate is reacted with a reagent containing the 4-ethyl-5-oxo-tetrazole moiety.

Step 4: Deuterated Acylation. The final intermediate, N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}, is acylated using a deuterated propionylating agent, such as d3-propionyl chloride, to yield Alfentanil-d3. google.com

Step 5: Salt Formation. The resulting Alfentanil-d3 base is then converted to its hydrochloride salt.

Isotopic Incorporation Strategies in the Synthesis of this compound

The primary strategy for the synthesis of this compound is late-stage deuteration. This approach is favored because it introduces the deuterium atoms at the end of the synthetic sequence, which minimizes the potential for loss of the isotopic label during preceding reaction steps.

The specific point of deuteration in Alfentanil-d3 is the propionyl group attached to the anilino nitrogen. This is achieved by using a deuterated propionylating agent in the final acylation step. A common reagent for this purpose is d3-propionyl chloride (CD3COCl). The reaction involves the nucleophilic attack of the secondary amine of the precursor on the carbonyl carbon of d3-propionyl chloride, leading to the formation of the deuterated amide bond.

This strategy is particularly advantageous because the propionyl group of Alfentanil is not a primary site of metabolic transformation. nih.gov Therefore, the introduction of deuterium at this position does not significantly alter the drug's metabolic profile, making Alfentanil-d3 a suitable internal standard for pharmacokinetic studies of non-deuterated Alfentanil.

Purification and Characterization of Synthetic this compound Intermediates and Final Product

The purification and characterization of this compound and its synthetic intermediates are crucial to ensure the quality and isotopic purity of the final product.

Purification:

Following the synthesis, the crude this compound is subjected to purification to remove any unreacted starting materials, by-products, and other impurities. A common method for the purification of the final product is recrystallization . google.com Solvents such as acetone (B3395972) are often employed for this purpose. google.com Intermediate compounds in the synthetic pathway may be purified by techniques like column chromatography or trituration.

Characterization:

A combination of analytical techniques is used to confirm the structure and purity of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful incorporation of deuterium atoms. It allows for the accurate determination of the molecular weight of the compound, which will be higher than that of non-deuterated Alfentanil due to the presence of three deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium label on the propionyl group. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. In the ¹H NMR spectrum, the signal corresponding to the methyl protons of the propionyl group will be absent or significantly reduced, confirming the deuteration at this position. rsc.org

The following table summarizes the key characterization data for this compound:

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the mass of Alfentanil-d3. |

| ¹H NMR Spectroscopy | Absence or significant reduction of the signal for the propionyl methyl protons. |

| ¹³C NMR Spectroscopy | Characteristic signals for the carbon skeleton of the molecule. |

Control of Deuterium Incorporation and Isotopic Purity

Ensuring a high degree of deuterium incorporation and isotopic purity is essential for the application of this compound as an internal standard.

Control of Deuterium Incorporation:

The level of deuterium incorporation is primarily controlled by the isotopic purity of the deuterated reagent used in the synthesis. For the synthesis of Alfentanil-d3, it is crucial to use d3-propionyl chloride with a high isotopic enrichment. The reaction conditions, such as temperature and reaction time, are also optimized to ensure complete reaction and minimize any potential for H/D exchange.

Isotopic Purity Analysis:

The isotopic purity of the final this compound is determined using mass spectrometry. By analyzing the relative intensities of the mass spectral peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Alfentanil, the percentage of isotopic enrichment can be calculated. rsc.org For use as an internal standard in quantitative bioanalysis, an isotopic purity of greater than 98% is generally required.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for assessing isotopic purity, as it can separate the deuterated compound from any non-deuterated impurities before mass analysis. rsc.org

The following table outlines the methods for controlling and analyzing isotopic purity:

| Aspect | Method |

| Control of Incorporation | Use of highly enriched deuterated reagents (e.g., d3-propionyl chloride). |

| Optimization of reaction conditions to prevent H/D exchange. | |

| Analysis of Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) to determine the relative abundance of isotopologues. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification of isotopologues. |

Role as an Internal Standard in Quantitative Bioanalytical Methodologies

This compound serves a critical function as a stable isotope-labeled internal standard (SIL-IS) in advanced analytical techniques. Its structural similarity and mass difference from the parent compound, alfentanil, make it an ideal tool for precise and accurate quantification in complex biological matrices. The use of a deuterated standard is paramount in modern bioanalytical method development to account for variability during sample preparation and analysis.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Alfentanil and its Metabolites utilizing this compound

The development of robust LC-MS/MS methods for the quantification of alfentanil and its metabolites heavily relies on the use of this compound as an internal standard. In these methodologies, a known concentration of this compound is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. This allows it to undergo the same extraction, purification, and analytical procedures as the target analyte, alfentanil.

During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both alfentanil and this compound in Multiple Reaction Monitoring (MRM) mode. Because the deuterated standard co-elutes with the non-labeled analyte, any variations in sample preparation recovery or matrix-induced ion suppression or enhancement affect both compounds similarly. The ratio of the peak area of alfentanil to the peak area of this compound is then used to construct a calibration curve and determine the concentration of alfentanil in unknown samples. This ratiometric approach ensures high precision and accuracy, which are essential for pharmacokinetic and toxicological studies.

Below is an illustrative table of typical LC-MS/MS parameters for the analysis of alfentanil using this compound as an internal standard.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 50 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Alfentanil) | Hypothetical m/z 417.2 -> 268.1 |

| MRM Transition (Alfentanil-d3) | Hypothetical m/z 420.2 -> 271.1 |

| Collision Energy | Optimized for specific transitions |

| Dwell Time | 50 - 100 ms |

| Note: The MRM transitions are hypothetical and would need to be optimized for the specific instrument and conditions. |

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

While LC-MS/MS is more commonly employed for the analysis of polar and thermally labile compounds like alfentanil, GC-MS can also be utilized, particularly after a derivatization step to increase volatility and thermal stability. In such cases, this compound remains the internal standard of choice. Its similar chemical properties ensure that it behaves almost identically to the native analyte during any required derivatization reactions and subsequent chromatographic separation. The mass difference allows for clear differentiation in the mass spectrometer, enabling accurate quantification even at trace levels. The fundamental principle of using the peak area ratio to correct for analytical variability remains the same as in LC-MS/MS.

Methodological Considerations for Matrix Effects and Ion Suppression/Enhancement using Deuterated Standards

Matrix effects, which include ion suppression and enhancement, are a significant challenge in quantitative bioanalysis using mass spectrometry. These phenomena occur when co-eluting endogenous or exogenous components in the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to inaccurate results.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects. Because this compound is structurally identical to alfentanil, apart from the isotopic substitution, it has nearly the same chromatographic retention time and ionization characteristics. Therefore, any suppression or enhancement of the ion signal experienced by alfentanil will be mirrored by this compound. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, ensuring the reliability of the quantitative data. Studies on similar compounds have shown that this approach allows for accurate quantification even in the presence of significant ion suppression, which can range from 18% to as high as 98% in complex matrices like postmortem urine.

Analytical Performance Characteristics: Linearity, Sensitivity, and Selectivity Enhancement

The incorporation of this compound as an internal standard significantly enhances the performance characteristics of an analytical method.

| Performance Characteristic | Enhancement with this compound |

| Linearity | By correcting for variations across a range of concentrations, the use of a deuterated internal standard helps to achieve excellent linearity of the calibration curve, often with correlation coefficients (r²) greater than 0.99. |

| Sensitivity | While the internal standard does not inherently increase the instrument's signal, it improves the signal-to-noise ratio by minimizing the impact of baseline fluctuations and matrix interference, thereby allowing for lower limits of detection (LOD) and quantification (LOQ). Methods for similar compounds have achieved sensitivities in the low pg/mL range. |

| Selectivity | The use of highly specific MRM transitions for both the analyte and the internal standard in MS/MS provides a high degree of selectivity, ensuring that the detected signal is truly from the compound of interest and not from interfering substances. |

| Precision and Accuracy | The ability to correct for both sample preparation losses and matrix effects leads to substantial improvements in the precision (expressed as coefficient of variation, %CV) and accuracy (expressed as percent deviation from the nominal value) of the measurements. |

Impurity Profiling and Degradation Product Analysis of Alfentanil Formulations

Identification and Characterization of Process-Related Impurities using Deuterated Analogs as Probes

Beyond its use in quantitative analysis, this compound can also serve as a valuable tool in the identification and characterization of process-related impurities and degradation products in alfentanil pharmaceutical formulations. In this application, the deuterated standard acts as a probe. When analyzing a sample containing unknown impurities by LC-MS or GC-MS, the presence of a peak with a mass shift corresponding to the deuterium labeling (e.g., +3 amu) relative to an unknown impurity peak can suggest that the impurity is structurally related to alfentanil.

This approach helps in distinguishing between impurities that are derived from the alfentanil molecule and those that may originate from other sources, such as reagents or solvents. By comparing the fragmentation patterns of the unknown impurity and its suspected deuterated counterpart, structural information can be inferred, aiding in the tentative identification of the impurity's structure. This is particularly useful in early-stage drug development and for quality control purposes to ensure the purity and stability of the final drug product.

Stress Degradation Studies and Mechanism Elucidation with this compound

Forced degradation, or stress testing, of alfentanil hydrochloride is a critical component of pharmaceutical development, providing insights into the intrinsic stability of the molecule. researchgate.net The use of this compound, a deuterated analog of alfentanil, as an internal standard in these studies enhances the accuracy and reliability of quantitative analysis. acanthusresearch.commusechem.com By subjecting alfentanil hydrochloride to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, potential degradation pathways can be identified. researchgate.netnih.gov

Research has shown that alfentanil hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions. researchgate.netnih.gov Conversely, it demonstrates relative stability under thermal and photolytic stress. researchgate.netnih.gov The primary sites of degradation have been identified as the N-phenylpropanamide and piperidine moieties of the molecule. researchgate.netnih.gov The elucidation of these degradation mechanisms is crucial for developing stable formulations and establishing appropriate storage conditions. researchgate.net

In these stress studies, this compound serves as an ideal internal standard. Its chemical behavior is nearly identical to the unlabeled alfentanil, but its increased mass allows for clear differentiation in mass spectrometric analysis. acanthusresearch.com This enables precise quantification of the parent drug and its degradation products, even in complex matrices.

Chromatographic Resolution and Mass Spectrometric Identification of Degradants

Following forced degradation, the resulting mixture of the parent drug and its degradants is analyzed using advanced analytical techniques. A combination of liquid chromatography (LC) and mass spectrometry (MS), particularly with high-resolution systems like quadrupole time-of-flight (QTOF) mass spectrometry, is a powerful tool for this purpose. researchgate.netnih.gov

LC methods, such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), are employed to separate the various components of the stressed sample. researchgate.netnih.gov The separated components then enter the mass spectrometer for identification. High-resolution mass spectrometry provides highly accurate mass measurements of both the precursor (parent) ions and their product ions (fragments). researchgate.netnih.gov This precise data allows for the determination of the elemental composition of the degradants, which is fundamental to their structural elucidation. researchgate.netnih.gov

Studies have successfully identified numerous degradation products of alfentanil under various stress conditions. For instance, one study identified a total of eight degradation products resulting from acidic, alkaline, and oxidative stress. researchgate.netnih.gov The use of this compound as an internal standard in these analyses ensures accurate quantification of the identified degradants, providing a complete picture of the degradation profile.

Interactive Data Table: Stressed Sample Analysis of Alfentanil Hydrochloride

| Stress Condition | Number of Degradants Identified | Key Degradation Sites | Stability Profile |

| Acidic | Multiple | N-phenylpropanamide, Piperidine | Unstable researchgate.netnih.gov |

| Alkaline | Multiple | N-phenylpropanamide, Piperidine | Unstable researchgate.netnih.gov |

| Oxidative | Multiple | N-phenylpropanamide, Piperidine | Unstable researchgate.netnih.gov |

| Thermal | Minimal | - | Relatively Stable researchgate.netnih.gov |

| Photolytic | Minimal | - | Relatively Stable researchgate.netnih.gov |

Stability Assessment of Alfentanil Hydrochloride through Deuterated Tracer Methodologies

Chemical Stability Investigations under Varied Environmental Conditions

The chemical stability of alfentanil hydrochloride has been investigated under a range of environmental conditions to ensure its quality and efficacy throughout its shelf life. researchgate.net Studies have evaluated its stability when stored in different containers, such as polypropylene (B1209903) syringes, and at various temperatures, including refrigerated (2-8°C) and room temperature (22±1°C). researchgate.net

One study demonstrated that alfentanil hydrochloride, when stored in polypropylene syringes protected from light, remained chemically stable for up to 180 days at both refrigerated and room temperatures, with its content remaining at 100% of the initial concentration. researchgate.net Another investigation found the drug to be chemically stable (less than 5% degradation) over a 16-week period when stored in plastic syringes at both room temperature and 8°C. researchgate.net These findings indicate good chemical stability under typical storage conditions.

Application of Deuterated Alfentanil in Long-Term Storage Stability Studies

In long-term stability studies, deuterated alfentanil, such as this compound, plays a crucial role as an internal standard for the accurate quantification of the active pharmaceutical ingredient (API) over time. acanthusresearch.commusechem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays. acanthusresearch.com

By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations that may occur during sample preparation, extraction, or analysis can be corrected for. acanthusresearch.com This is because the deuterated standard experiences similar losses or variations as the non-labeled analyte. This approach significantly improves the precision and accuracy of the stability data, providing a reliable assessment of the drug's degradation profile over its shelf life.

Methodologies for Quantifying Degradation Kinetics

The quantification of degradation kinetics is essential for predicting the shelf life of a pharmaceutical product. In the case of alfentanil, this is typically achieved by monitoring the decrease in the concentration of the parent drug and the increase in the concentration of its degradation products over time under specific storage conditions.

The most common approach involves using a stability-indicating analytical method, such as HPLC or UHPLC, coupled with a suitable detector (e.g., UV or MS). researchgate.net By analyzing samples at various time points, a degradation curve can be constructed. The rate of degradation can then be determined by fitting the data to an appropriate kinetic model, most commonly zero-order or first-order kinetics.

The use of this compound as an internal standard is paramount in these studies to ensure the accuracy of the concentration measurements, which are the foundation for reliable kinetic modeling. acanthusresearch.com This allows for the precise determination of the degradation rate constant and, consequently, a more accurate prediction of the drug's shelf life.

Interactive Data Table: Alfentanil Hydrochloride Stability

| Storage Condition | Duration | Container | Stability |

| Refrigerated (2-8°C), protected from light | 182 days | Polypropylene syringe | 100% of initial concentration remained researchgate.net |

| Room Temperature (22±1°C), protected from light | 182 days | Polypropylene syringe | 100% of initial concentration remained researchgate.net |

| Room Temperature | 16 weeks | Plastic syringe | <5% degradation researchgate.net |

| 8°C | 16 weeks | Plastic syringe | <5% degradation researchgate.net |

In Vitro Metabolic Pathway Elucidation of Alfentanil

The metabolic fate of alfentanil, a synthetic opioid, is a critical determinant of its pharmacokinetic profile. In vitro studies using human liver microsomes and expressed enzyme systems have been instrumental in delineating the metabolic pathways. The use of deuterated alfentanil, specifically this compound, has provided a powerful tool for these investigations, allowing for precise quantification and differentiation from its non-labeled counterparts.

Cytochrome P450 Enzyme System Probing with Deuterated Alfentanil in Hepatic Microsomes and Cell Lines

The primary route of alfentanil metabolism is through the cytochrome P450 (CYP) enzyme system, predominantly located in the liver. nih.govcambridge.org Extensive research has identified CYP3A4 as the principal enzyme responsible for the biotransformation of alfentanil. nih.govnih.gov Studies utilizing human liver microsomes have demonstrated that CYP3A4 catalyzes the two major metabolic pathways of alfentanil: piperidine N-dealkylation to form noralfentanil (B44681) and amide N-dealkylation to produce N-phenylpropionamide. nih.govnih.gov

Further investigations have explored the role of other CYP3A isoforms, such as CYP3A5. While CYP3A4 is the most abundant and active, studies with expressed CYP3A5 have shown it also metabolizes alfentanil, although its contribution may vary among individuals due to genetic polymorphisms. nih.gov The presence of cytochrome b5 has been shown to modulate the metabolic activity of CYP3A enzymes, stimulating the formation of both major metabolites. nih.gov The table below summarizes the key enzymes involved in alfentanil metabolism.

| Enzyme Family | Specific Enzyme | Role in Alfentanil Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for N-dealkylation to noralfentanil and N-phenylpropionamide. nih.govnih.gov |

| Cytochrome P450 | CYP3A5 | Also metabolizes alfentanil, but its contribution is influenced by genetic variations. nih.gov |

| Other Proteins | Cytochrome b5 | Modulates and stimulates the metabolic activity of CYP3A enzymes. nih.gov |

Identification and Characterization of Alfentanil Metabolites through Isotope-Labeled Tracing

The application of stable isotope labeling, such as with this compound, is a cornerstone in the definitive identification and characterization of drug metabolites. otsuka.co.jpbiorxiv.orgdoi.org This technique involves introducing a heavy isotope (deuterium) into the drug molecule. When analyzed by mass spectrometry, the deuterated compound and its metabolites exhibit a distinct mass shift compared to their unlabeled endogenous or exogenous counterparts. This allows for unambiguous detection and quantification in complex biological matrices. researchgate.net

The two primary metabolites of alfentanil, formed through distinct pathways, are:

Noralfentanil: Resulting from piperidine N-dealkylation. nih.govnih.gov

N-phenylpropionamide: Formed via amide N-dealkylation. nih.govnih.gov

Studies using human liver microsomes have confirmed that N-phenylpropionamide is derived directly from alfentanil and not as a secondary metabolite of noralfentanil. nih.gov Isotope tracing with deuterated alfentanil helps to confirm these pathways and can be used to investigate the formation of minor metabolites. The distinct mass-to-charge ratio of the deuterated metabolites allows for their clear identification in mass spectrometric analyses, even at low concentrations. researchgate.net

Quantification of Metabolic Clearance Rates using this compound

The use of this compound is particularly valuable for quantifying metabolic clearance rates. researchgate.net By employing a simultaneous intravenous and oral dosing regimen with labeled and unlabeled alfentanil, researchers can precisely calculate key pharmacokinetic parameters. researchgate.netcambridge.org This methodology has been validated to show bioequivalence between sequential and simultaneous administration of the two forms of alfentanil. researchgate.net

A study involving the concurrent administration of intravenous d0-alfentanil and oral d3-alfentanil allowed for the determination of systemic and oral clearance. researchgate.net The results demonstrated that this approach is a robust method for assessing hepatic and intestinal CYP3A activity. researchgate.net The clearance values obtained from such studies provide a quantitative measure of the efficiency of the metabolic processes. For example, the systemic clearance of alfentanil has been reported to be approximately 5 mL/kg/min. fda.gov The use of deuterated alfentanil in conjunction with potent CYP3A inhibitors like ketoconazole or inducers like rifampin has further elucidated the significant role of this enzyme in alfentanil clearance. researchgate.neteuropa.eu

Pharmacokinetic Analysis in Non-Human Biological Systems

Preclinical pharmacokinetic studies in non-human biological systems are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before human trials. fda.govnih.gov These studies often utilize animal models and in vitro systems to predict the drug's behavior in humans.

In Vitro Permeability and Distribution Studies of this compound

In vitro permeability assays are crucial for predicting the intestinal absorption of orally administered drugs. The Caco-2 cell monolayer model is a widely accepted tool for this purpose, as these cells differentiate to form a barrier that mimics the human intestinal epithelium. nih.govrsc.org Studies have shown that alfentanil is a rapidly transported drug across Caco-2 cell monolayers. researchgate.net The permeability of alfentanil, a basic drug, is influenced by the pH of the apical side of the monolayer, with increased permeation at higher pH values. researchgate.net

The distribution of a drug is largely determined by its physicochemical properties and its binding to plasma proteins. Alfentanil exhibits approximately 92% plasma protein binding. fda.govnih.gov Its volume of distribution is relatively small, ranging from 0.4 to 1 L/kg, which is significantly lower than that of fentanyl. fda.gov This limited distribution contributes to its rapid onset and short duration of action. avma.org The table below summarizes key in vitro permeability and distribution parameters for alfentanil.

| Parameter | Value | Significance |

| Caco-2 Permeability | High | Predicts good intestinal absorption. researchgate.net |

| Plasma Protein Binding | ~92% | Influences the free fraction of the drug available to exert its effect. fda.govnih.gov |

| Volume of Distribution | 0.4 - 1 L/kg | A small volume of distribution contributes to a rapid onset and short duration of action. fda.gov |

Preclinical Absorption, Distribution, and Excretion Studies in Animal Models

Preclinical ADME studies in various animal models, including rabbits, sheep, dogs, and rats, have provided valuable insights into the pharmacokinetics of alfentanil. avma.orgnih.govnih.gov These studies have consistently shown that alfentanil has a rapid onset and short duration of action across different species. avma.org

Absorption: Following intravenous administration, alfentanil is completely absorbed and its anesthetic action is immediate. nih.gov

Distribution: The distribution half-lives are very short, in the order of minutes. fda.gov Studies in rats have determined the tissue/blood partition coefficients, showing that fentanyl has a much higher tissue distribution than alfentanil. nih.gov

Metabolism: The liver is the primary site of biotransformation. fda.gov

Excretion: The elimination half-life is relatively short, around 90-111 minutes. fda.gov Only about 1% of the administered dose is excreted as unchanged drug in the urine, with the majority being eliminated as metabolites. fda.gov

The pharmacokinetic parameters of alfentanil have been compared across different animal species. While there are some species-specific differences in distribution clearance, the elimination half-life is remarkably similar across rabbits, sheep, and dogs. avma.org These animal models have been crucial in establishing the fundamental pharmacokinetic profile of alfentanil before its investigation in humans. mdpi.com

| Animal Model | Key Findings | Reference |

| Rabbits, Sheep, Dogs | Similar elimination half-life across species, supporting a short duration of action. avma.org | avma.org |

| Rats | Used to determine tissue/blood partition coefficients, highlighting lower tissue distribution compared to fentanyl. nih.gov | nih.gov |

| Rats | Utilized in pharmacokinetic-pharmacodynamic modeling of the analgesic effect. nih.gov | nih.gov |

Compartmental and Non-Compartmental Pharmacokinetic Modeling of Deuterated Alfentanil Data

In preclinical research, understanding the pharmacokinetic profile of a drug is crucial. This is achieved through mathematical modeling of concentration-time data. Two primary approaches are used: non-compartmental analysis (NCA) and compartmental analysis. allucent.comnih.gov

Non-compartmental analysis is a model-independent method that does not assume the body consists of specific compartments. allucent.com It relies on algebraic equations to estimate key pharmacokinetic parameters directly from the observed data. allucent.com This method is often preferred for its simplicity, speed, and cost-effectiveness, especially for determining the extent of drug exposure (Area Under the Curve, or AUC) and other parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and terminal half-life (t1/2). allucent.comnih.gov

Compartmental modeling, on the other hand, considers the body to be a system of one or more interconnected, well-mixed compartments. allucent.com For alfentanil, its plasma concentration following intravenous administration has been described by both two- and three-compartment models. jvsmedicscorner.com This approach uses nonlinear regression to fit the data to a chosen model, providing insights into the rates of drug distribution between compartments. allucent.com While potentially more complex, compartmental models can offer a more detailed understanding of a drug's disposition. allucent.com

In studies involving deuterated alfentanil, such as this compound, both modeling techniques are valuable. For instance, a study comparing the pharmacokinetics of fentanyl and alfentanil utilized compartmental analysis to determine parameters like the apparent volume of distribution and total clearance. nih.gov Physiologically based pharmacokinetic (PBPK) models, a more sophisticated type of compartmental model, have also been developed for alfentanil to predict its behavior in various scenarios, including drug-drug interactions. github.com These models can be adapted for deuterated analogs to explore the impact of isotopic substitution on pharmacokinetics.

The table below illustrates typical pharmacokinetic parameters that can be determined for a compound like this compound using both non-compartmental and compartmental analysis.

Table 1: Comparison of Pharmacokinetic Modeling Approaches for this compound

| Parameter | Non-Compartmental Analysis (NCA) | Compartmental Analysis | Description |

| Area Under the Curve (AUC) | Directly calculated using the trapezoidal rule. nih.gov | Calculated from the model parameters. | Represents the total drug exposure over time. |

| Maximum Concentration (Cmax) | The highest observed concentration. allucent.com | The peak concentration predicted by the model. | The maximum concentration of the drug in the plasma. |

| Time of Maximum Concentration (Tmax) | The time at which Cmax is observed. allucent.com | The time at which the peak concentration is predicted. | The time it takes to reach the maximum concentration. |

| Clearance (CL) | Calculated as Dose/AUC. allucent.com | A primary model parameter representing the volume of plasma cleared of the drug per unit time. | The rate at which the drug is eliminated from the body. |

| Volume of Distribution (Vd) | Calculated from CL and the elimination rate constant. allucent.com | A primary model parameter representing the apparent volume into which the drug distributes. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-Life (t1/2) | The time it takes for the plasma concentration to decrease by half during the terminal elimination phase. allucent.com | Calculated from the elimination rate constant. | The time required for the amount of drug in the body to decrease by half. |

Investigation of Kinetic Isotope Effects on Alfentanil Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in the enzymatic breakdown of a drug molecule. nih.govportico.org Replacing a hydrogen atom with a deuterium atom at a metabolic "soft spot" creates a stronger carbon-deuterium (C-D) bond, which can slow down the metabolic process. researchgate.netnih.gov

Alfentanil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved. nih.govuthsc.edu The metabolic pathways for alfentanil include N-dealkylation at both the piperidine nitrogen and the amide nitrogen. researchgate.net

Deuteration of a drug at a site of metabolic attack can lead to a decrease in the rate of metabolism. For example, studies with deuterated morphine showed a reduction in the rate of oxidative N-demethylation. nih.gov The magnitude of the KIE depends on the specific reaction and the enzyme involved. nih.gov In some cases, deuteration at one metabolic site can lead to "metabolic switching," where the metabolism shifts to an alternative, non-deuterated site on the molecule. portico.org

While some research has indicated that deuteration on the propionyl side chain of alfentanil did not significantly affect its metabolism by CYP3A4 in vitro, this is not always the case for other compounds or other positions of deuteration. nih.govresearchgate.net The complexity of these interactions highlights the need for empirical studies to determine the precise effect of deuteration on the enzymatic reactions for any given compound. nih.gov

For instance, a study on deuterated methadone demonstrated a significant increase in the area under the time-concentration curve and a reduction in clearance compared to its non-deuterated counterpart. nih.gov This indicates that the deuterated version remained in the body for a longer period.

The table below outlines the potential impact of increased metabolic stability due to deuterium substitution on key pharmacokinetic parameters.

Table 2: Potential Pharmacokinetic Implications of Increased Metabolic Stability of Deuterated Alfentanil

| Pharmacokinetic Parameter | Potential Change with Increased Metabolic Stability | Rationale |

| Half-life (t1/2) | Increased | Slower metabolism leads to a slower rate of elimination, thus extending the time it takes for the drug concentration to halve. researchgate.net |

| Clearance (CL) | Decreased | As the rate of metabolic elimination is reduced, the volume of plasma cleared of the drug per unit time decreases. nih.gov |

| Area Under the Curve (AUC) | Increased | With reduced clearance, the drug remains in the systemic circulation for longer, leading to greater overall exposure. nih.gov |

| Metabolite Formation | Decreased or Altered | The rate of formation of metabolites is reduced. Metabolic switching could also lead to a different profile of metabolites. portico.org |

Advanced Research Perspectives and Future Directions in Alfentanil D3 Hydrochloride Studies

Application in Drug-Drug Interaction Studies (In Vitro and Preclinical Models)

The use of stable isotope-labeled compounds like Alfentanil-d3 hydrochloride is a cornerstone of modern drug-drug interaction (DDI) research. It allows for sophisticated study designs that can clearly delineate the metabolic fate of a drug under various conditions.

Alfentanil is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govclinpgx.org This makes it an excellent probe substrate for assessing the activity of this crucial enzyme pathway. This compound is particularly valuable in this context. In preclinical models, researchers can administer Alfentanil-d3 to assess the baseline activity of CYP3A enzymes. Subsequently, the model can be exposed to a potential enzyme inducer or inhibitor, followed by another administration of Alfentanil-d3. By using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the formation of its metabolites, such as noralfentanil-d3, can be precisely measured.

Enzyme Induction: Co-administration with a known CYP3A4 inducer, such as rifampin, would be expected to increase the metabolic clearance of Alfentanil-d3, resulting in lower plasma concentrations of the parent compound and higher concentrations of its metabolites.

Enzyme Inhibition: Conversely, co-administration with a CYP3A4 inhibitor, like ketoconazole (B1673606), would decrease the metabolism of Alfentanil-d3, leading to elevated plasma concentrations and prolonged exposure. nih.govclinpgx.org

The stable isotope label ensures that the probe drug can be distinguished from any endogenous interferences, providing a clear and quantifiable measure of enzyme activity modulation.

Table 1: Illustrative Impact of CYP3A Modulators on Alfentanil-d3 Metabolism in a Preclinical Model

| Condition | Modulating Agent | Effect on CYP3A4 | Expected Change in Alfentanil-d3 Plasma Concentration | Expected Change in Noralfentanil-d3 Plasma Concentration |

|---|---|---|---|---|

| Control | Vehicle | Baseline Activity | Normal | Normal |

| Induction | Rifampin | Increased Activity | ▼ Decreased | ▲ Increased |

| Inhibition | Ketoconazole | Decreased Activity | ▲ Increased | ▼ Decreased |

This compound is instrumental in "cocktail" or cassette-dosing studies designed to efficiently screen for DDIs. A key advantage is the ability to co-administer the deuterated probe (Alfentanil-d3) and the non-deuterated therapeutic drug (alfentanil) simultaneously. nih.gov For instance, a study could involve administering an unlabeled investigational drug (Xenobiotic X) along with oral Alfentanil-d3. By measuring the pharmacokinetic parameters of Alfentanil-d3 and its metabolites and comparing them to a control group that did not receive Xenobiotic X, researchers can quantify the precise impact of the new drug on the CYP3A4 metabolic pathway.

Because Alfentanil-d3 and unlabeled alfentanil are chemically identical in their interaction with metabolizing enzymes and receptors but are distinguishable by mass spectrometry, this approach allows for a highly accurate internal control, reducing inter-subject variability and increasing the statistical power of preclinical studies.

Table 2: Hypothetical Pharmacokinetic Data for Alfentanil-d3 with and without a Co-Administered Xenobiotic Inhibitor

| Pharmacokinetic Parameter | Alfentanil-d3 Alone (Control) | Alfentanil-d3 + Xenobiotic X | Percent Change |

|---|---|---|---|

| AUC (Area Under the Curve) (ng·h/mL) | 150 | 450 | +200% |

| Cmax (Maximum Concentration) (ng/mL) | 50 | 120 | +140% |

| CL (Clearance) (L/h) | 10 | 3.3 | -67% |

| t½ (Half-life) (h) | 1.6 | 4.8 | +200% |

Contributions to Advanced Analytical Method Development for Opioid Analogs

The accurate quantification of opioids in biological matrices is fundamental to forensic toxicology, clinical chemistry, and pharmaceutical research. Deuterated compounds are the gold standard for use as internal standards in mass spectrometry-based assays. nih.govsciex.comamericanlaboratory.com

This compound serves as an ideal internal standard for the quantification of alfentanil and structurally similar opioid analogs. sciex.com In these methods, a known quantity of this compound is added to a biological sample (e.g., blood, plasma, or urine) at the beginning of the extraction process. The sample is then processed and analyzed, typically by LC-MS/MS.

The key advantages of using Alfentanil-d3 as an internal standard are:

Similar Chemical and Physical Properties: It behaves nearly identically to the non-labeled alfentanil during sample extraction, chromatography, and ionization, thus effectively correcting for any sample loss or matrix-induced signal suppression or enhancement.

Distinct Mass-to-Charge Ratio (m/z): Despite its similar behavior, its slightly higher mass allows it to be separately detected by the mass spectrometer from the target analyte.

This isotope dilution mass spectrometry technique provides unparalleled accuracy and precision, enabling the development of highly sensitive and robust analytical methods for detecting low concentrations of alfentanil and its analogs. americanlaboratory.comtdl.org

Table 3: Key Analytical Parameters for Alfentanil and Alfentanil-d3 in LC-MS/MS

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Typical Precursor Ion [M+H]⁺ (m/z) | Typical Retention Time (min) |

|---|---|---|---|---|

| Alfentanil | C₂₁H₃₂N₆O₃ | 416.2536 | 417.3 | 3.52 |

| Alfentanil-d3 | C₂₁H₂₉D₃N₆O₃ | 419.2724 | 420.3 | 3.51 |

Role in the Development of New Research Tools for Opioid Receptor Biology (Non-Clinical Focus)

In the field of opioid receptor biology, researchers are constantly seeking to understand the complex interactions between ligands and the various opioid receptors (μ, δ, κ). nih.govresearchgate.net While radiolabeled ligands have traditionally been used in receptor binding assays, stable isotope-labeled compounds like this compound offer a non-radioactive alternative for certain applications.

In non-clinical research, Alfentanil-d3 can be used as a heavy-labeled standard or tracer in competitive binding assays coupled with mass spectrometry. In this setup, receptor preparations are incubated with Alfentanil-d3 and varying concentrations of a novel, unlabeled test compound. After incubation, the amount of Alfentanil-d3 bound to the receptors is quantified. A reduction in bound Alfentanil-d3 in the presence of the test compound indicates that the new compound is competing for the same binding site. This allows for the determination of the binding affinity (Ki) of the novel ligand for the opioid receptor.

This mass spectrometry-based approach avoids the logistical and safety challenges associated with radioligands and can be integrated into higher-throughput screening platforms for the discovery of new opioid receptor modulators.

Table 4: Illustrative Data from a Competitive Opioid Receptor Binding Assay

| Concentration of Unlabeled Test Ligand (nM) | Specific Binding of Alfentanil-d3 (%) |

|---|---|

| 0.01 | 98% |

| 0.1 | 92% |

| 1 | 75% |

| 10 | 50% (IC₅₀) |

| 100 | 22% |

| 1000 | 5% |

Potential for Environmental Fate and Wastewater-Based Epidemiology Methodological Studies utilizing Deuterated Alfentanil

Wastewater-based epidemiology (WBE) is an emerging scientific discipline that monitors the consumption of drugs and exposure to chemicals within a community by measuring their concentrations in municipal wastewater. nih.govnih.gov Accurately quantifying trace levels of pharmaceuticals like alfentanil in complex matrices such as raw wastewater is analytically challenging. frontiersin.org

This compound is an essential tool for developing and validating analytical methods for WBE. uantwerpen.be By spiking wastewater samples with a known amount of Alfentanil-d3 as an internal standard, analysts can correct for variability in extraction efficiency and matrix effects, which are significant problems in environmental samples. frontiersin.org This ensures that the final measured concentration of alfentanil is accurate and reliable, leading to more precise estimates of community-level consumption.

Furthermore, deuterated standards are critical for studies on the environmental fate of pharmaceuticals. Researchers can use Alfentanil-d3 to investigate the stability and degradation of alfentanil in sewer systems, wastewater treatment plants, and surface waters. dtu.dkdtic.mil By spiking environmental microcosms with Alfentanil-d3 and monitoring its disappearance and the appearance of transformation products over time, scientists can determine degradation rates and identify metabolic pathways, providing crucial data for environmental risk assessments.

Table 5: Application of Alfentanil-d3 in Wastewater Analysis for Improved Accuracy

| Wastewater Sample ID | Measured Alfentanil (without IS) (ng/L) | Measured Alfentanil (with Alfentanil-d3 IS) (ng/L) | Recovery Correction Factor Applied |

|---|---|---|---|

| WWTP-A-01 | 8.5 | 12.1 | Based on 70% recovery of IS |

| WWTP-A-02 | 11.2 | 15.6 | Based on 72% recovery of IS |

| WWTP-B-01 | 5.1 | 9.3 | Based on 55% recovery of IS |

| WWTP-B-02 | 6.3 | 10.9 | Based on 58% recovery of IS |

Q & A

Q. What is the role of Alfentanil-d3 Hydrochloride in quantitative pharmacological studies, and how is it methodologically applied?

this compound, a deuterated isotopologue of alfentanil, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of pharmacokinetic analyses. By compensating for matrix effects and ion suppression, it enables precise quantification of non-deuterated alfentanil in biological samples. Researchers should prepare calibration curves using serial dilutions of the analyte and internal standard, ensuring deuterium labeling does not interfere with chromatographic separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its opioid activity and potential toxicity, researchers must adhere to strict safety measures:

- Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure .

- Implement fume hoods or closed systems during weighing and dissolution to minimize inhalation risks .

Q. How can researchers validate the purity and stability of this compound batches?

Batch-specific certificates of analysis (CoA) should be reviewed for purity (≥98%) and stability (≥5 years under recommended storage). Confirmatory testing via high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or nuclear magnetic resonance (NMR) spectroscopy is advised. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can assess degradation pathways .

Advanced Research Questions

Q. What experimental design strategies optimize the detection of this compound in complex biological matrices?

Advanced methodologies include:

- Design of Experiments (DoE): Use D-optimal designs to optimize extraction solvents, pH, and solid-phase extraction (SPE) conditions, minimizing co-eluting interferences .

- Cross-validation: Compare LC-MS/MS results with orthogonal techniques like immunoassays to ensure specificity, particularly in forensic toxicology studies .

Q. How can molecular docking studies improve understanding of Alfentanil-d3’s interactions with opioid receptors?

Computational approaches such as Glide docking (Schrödinger Suite) enable torsional flexibility and systematic conformational sampling of Alfentanil-d3 within receptor binding pockets. Key steps:

- Generate a receptor grid using the OPLS-AA force field, focusing on the μ-opioid receptor’s transmembrane domain.

- Validate docking poses via root-mean-square deviation (RMSD) analysis against crystallographic data (<1 Å acceptable).

- Apply Monte Carlo refinement to account for solvation effects and ligand-induced receptor flexibility .

Q. How should researchers address discrepancies in Alfentanil-d3’s pharmacokinetic data across studies?

Contradictions in parameters like volume of distribution (Vd) or clearance (CL) may arise from interspecies variability or assay conditions. Mitigation strategies:

- Meta-analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., protein binding differences) .

- In vitro-in vivo extrapolation (IVIVE): Use hepatocyte or microsomal assays to correlate metabolic stability with observed clinical outcomes .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in Alfentanil-d3 studies?

Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models can account for inter-individual variability. For example:

- Fit a sigmoidal Emax model to quantify the relationship between plasma concentration and analgesic effect.

- Incorporate covariates (e.g., CYP3A4 genotype) to explain variability in metabolic rates .

Methodological Notes

- Analytical Validation: Always include system suitability tests (SST) for LC-MS methods, such as signal-to-noise ratios >10 for the lower limit of quantification (LLOQ) .

- Ethical Compliance: For in vivo studies, adhere to institutional animal care protocols (IACUC) or human ethics guidelines (IRB), particularly for opioid-related research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.